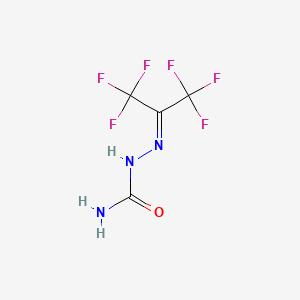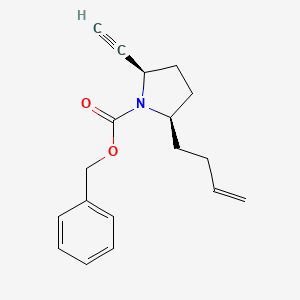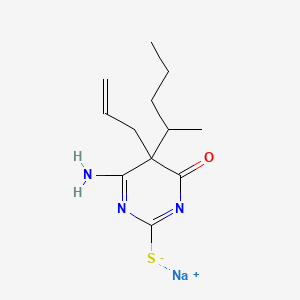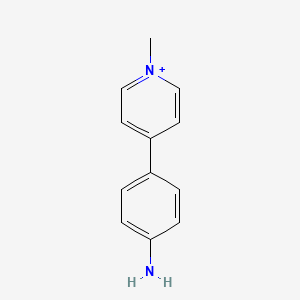![molecular formula C8H16ClNO4S B13420487 S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)
S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride: is a compound with the molecular formula C8H15NO4S·HCl and a molecular weight of 257.73 . It is often used as an impurity standard in pharmaceutical testing and is associated with the carbocisteine family, which is commonly used as an expectorant in respiratory drugs .
Analyse Des Réactions Chimiques
S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the oxo group.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxoethyl group, using reagents like alkyl halides.
The major products formed from these reactions would depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: May be used in studies involving cysteine metabolism and related pathways.
Industry: Utilized in the pharmaceutical industry for quality control and impurity profiling.
Mécanisme D'action
The mechanism of action for S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride is not well-documented. as a derivative of L-cysteine, it may interact with cysteine-related metabolic pathways and enzymes. The molecular targets and pathways involved would likely include those associated with cysteine metabolism and its role in cellular redox balance .
Comparaison Avec Des Composés Similaires
Similar compounds to S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride include:
Carbocisteine: Another expectorant used in respiratory drugs.
N-Acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.
L-Cysteine: A naturally occurring amino acid involved in protein synthesis and metabolic pathways.
This compound is unique in its specific structural modifications, which may confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H16ClNO4S |
|---|---|
Poids moléculaire |
257.74 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2-oxo-2-propan-2-yloxyethyl)sulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO4S.ClH/c1-5(2)13-7(10)4-14-3-6(9)8(11)12;/h5-6H,3-4,9H2,1-2H3,(H,11,12);1H/t6-;/m0./s1 |
Clé InChI |
QAASQUQNPKMDDR-RGMNGODLSA-N |
SMILES isomérique |
CC(C)OC(=O)CSC[C@@H](C(=O)O)N.Cl |
SMILES canonique |
CC(C)OC(=O)CSCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate](/img/structure/B13420412.png)
![Trimethylsilyl (6R,7R)-3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((trimethylsilyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13420416.png)





![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)

![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)
![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)

![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
